Ethyl 3-aminoazetidine-1-carboxylate hydrochloride
Description
Systematic Nomenclature and Structural Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being ethyl 3-aminoazetidine-1-carboxylate hydrochloride. The nomenclature reflects the structural hierarchy beginning with the ethyl ester group, followed by the positional designation of the amino substituent at carbon-3, and the carboxylate functionality at nitrogen-1 of the azetidine ring system. The hydrochloride designation indicates the salt formation with hydrochloric acid, which represents a common pharmaceutical salt form utilized to improve compound stability and handling properties.
The structural classification places this compound within the broader category of heterocyclic compounds, specifically as a member of the azetidine family. Azetidines are characterized as four-membered saturated nitrogen heterocycles that exhibit significant ring strain, typically measured at approximately 25.4 kilocalories per mole. This ring strain imparts unique reactivity characteristics that distinguish azetidines from their less strained homologs such as pyrrolidines. The compound features a substituted azetidine core with two distinct functional groups: a primary amino group and an ethyl carboxylate ester, positioning it as a bifunctional building block for synthetic applications.
The molecular architecture demonstrates the characteristic tetrahedral geometry around the nitrogen atom within the azetidine ring, with the carboxylate substituent providing additional structural complexity. The spatial arrangement of functional groups creates specific steric and electronic environments that influence the compound's chemical behavior and potential biological interactions. The presence of both electron-donating amino and electron-withdrawing carboxylate functionalities creates a dipolar character that affects the compound's physical and chemical properties.
Chemical Abstract Service Registry Number and Molecular Formula Identification
The Chemical Abstract Service registry number for this compound is 1607274-65-6, providing a unique identifier for this specific salt form within chemical databases and literature. This registry number distinguishes the hydrochloride salt from the parent free base compound, which carries the separate Chemical Abstract Service number 1341056-33-4. The molecular formula for the hydrochloride salt is C₆H₁₃ClN₂O₂, reflecting the addition of hydrochloric acid to the parent amine structure.
The molecular weight of the hydrochloride salt is calculated as 180.63 grams per mole, representing an increase from the parent compound's molecular weight of 144.17 grams per mole due to the incorporation of the chloride ion. The molecular formula breakdown reveals six carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The parent compound without the hydrochloride salt has the molecular formula C₆H₁₂N₂O₂, demonstrating the impact of salt formation on the overall chemical composition.
The structural representation through Simplified Molecular Input Line Entry System notation for the hydrochloride salt is CCOC(=O)N1CC(C1)N.Cl, illustrating the ethyl carboxylate attached to nitrogen-1 and the amino group at carbon-3 of the azetidine ring, with the discrete chloride ion. The International Chemical Identifier for the salt form provides additional structural verification: InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)8-3-5(7)4-8;/h5H,2-4,7H2,1H3;1H. These standardized identifiers ensure accurate compound identification across various chemical information systems and databases.
Positional Isomerism and Stereochemical Considerations
The structural framework of this compound presents specific positional isomerism considerations related to the placement of functional groups around the azetidine ring system. The amino substituent occupies the 3-position of the azetidine ring, while the carboxylate ester functionality is attached to the nitrogen atom at position 1. This specific substitution pattern distinguishes the compound from potential positional isomers where the amino group might occupy the 2-position or where alternative substitution patterns could occur.
The stereochemical aspects of this compound center primarily around the configuration at carbon-3, which bears the amino substituent. The tetrahedral geometry at this carbon center creates the potential for enantiomeric forms, though the specific stereochemical designation is not explicitly defined in standard chemical databases. The azetidine ring system itself adopts a puckered conformation due to ring strain considerations, with the four-membered ring unable to achieve complete planarity. This ring puckering influences the spatial orientation of substituents and affects the overall three-dimensional molecular architecture.
The presence of the amino group at carbon-3 creates a chiral center, potentially leading to R and S configurational isomers. However, the compound is typically encountered as a racemic mixture in commercial preparations unless specifically resolved through chiral separation techniques. The stereochemical considerations become particularly important when evaluating potential biological activities, as enantiomers can exhibit significantly different pharmacological profiles. Research into related azetidine derivatives has demonstrated that stereochemical configuration can profoundly influence receptor binding affinity and selectivity.
The ring strain inherent in the azetidine system creates conformational constraints that limit the flexibility of the molecular framework. These constraints result in relatively fixed spatial relationships between the amino and carboxylate functionalities, which may be advantageous for applications requiring specific geometric arrangements. The conformational rigidity imposed by the four-membered ring structure distinguishes azetidine derivatives from more flexible linear or larger ring analogs.
Chemical Taxonomy Within Azetidine Derivatives
This compound occupies a specific position within the broader taxonomy of azetidine derivatives, classified as a substituted aminocarboxylate ester. The compound belongs to the family of four-membered nitrogen-containing heterocycles, which represent one of the most important classes of strained ring systems in organic chemistry. Within this family, azetidines are distinguished from their oxidized counterparts, the azetidinones or beta-lactams, by the absence of a carbonyl group directly attached to the ring nitrogen.
The taxonomic classification places this compound within the subgroup of bifunctional azetidine derivatives, characterized by the presence of both amino and carboxylate functionalities. This dual functionality distinguishes it from simpler azetidine derivatives bearing only single substituents and positions it as a more complex synthetic intermediate. Comparative analysis with related azetidine derivatives reveals structural similarities to compounds such as tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride, which differs only in the alkyl portion of the ester group.
The compound shares structural features with other amino acid derivatives and can be considered a constrained analog of beta-amino acids. This relationship to natural amino acid structures provides insight into potential biological activities and synthetic applications. The ring constraint imposed by the azetidine framework creates a conformationally restricted analog that may exhibit enhanced selectivity or potency compared to flexible linear counterparts.
Research into azetidine derivatives has revealed diverse biological activities including antibacterial, antifungal, anticancer, and antitubercular properties. The structural diversity within this compound class arises from variations in substitution patterns, stereochemistry, and functional group modifications. Natural products containing azetidine moieties, though relatively rare, include compounds such as nicotianamine and penarisidines, which demonstrate the biological relevance of this heterocyclic system. The synthetic utility of azetidine derivatives in medicinal chemistry continues to drive research into new synthetic methodologies and structure-activity relationships within this important compound class.
Properties
IUPAC Name |
ethyl 3-aminoazetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)8-3-5(7)4-8;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKVCDCRZVSKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 3-oxoazetidine-1-carboxylate Esters
Ethyl 3-oxoazetidine-1-carboxylate is a key intermediate in the synthesis. It can be prepared by cyclization of suitable precursors such as ethyl 3-aminocrotonate with phosgene or triphosgene under inert atmosphere and low temperatures to avoid decomposition. This keto-ester intermediate is then subjected to reduction to introduce the amino group at the 3-position:
- Reduction of the keto group : Using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) converts the 3-oxo group to the 3-amino group.
- Reaction conditions : Reduction is typically carried out in dry tetrahydrofuran (THF) at low temperatures to control reactivity and avoid side products.
This approach yields ethyl 3-aminoazetidine-1-carboxylate, which can be converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
Synthesis via Azido Intermediates and Hydrogenolysis
A widely reported method involves the synthesis of ethyl 3-azidoazetidine-1-carboxylate esters, which are then hydrogenated to the corresponding amino derivatives:
- Step 1 : Preparation of ethyl 3-azidoazetidine-1-carboxylate by nucleophilic substitution of a suitable leaving group on the azetidine ring with sodium azide in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (~60 °C).
- Step 2 : Hydrogenolysis of the azido group using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere converts the azide to the amino group, yielding ethyl 3-aminoazetidine-1-carboxylate.
- Step 3 : The free amine is then converted to the hydrochloride salt by treatment with HCl.
This method is advantageous for its specificity and relatively high yields of the amino compound.
Protection and Deprotection Strategies
To improve selectivity and yield, protection of the nitrogen or other functional groups is often employed:
- Protection : Use of tert-butoxycarbonyl (Boc) groups to protect the azetidine nitrogen during transformations.
- Deprotection : Acidic conditions (e.g., HCl in dioxane) remove Boc groups to liberate the free amine.
For example, 1-tert-butoxycarbonyl-3-azetidinone derivatives are prepared first, then subjected to reduction or substitution reactions, followed by Boc deprotection to yield this compound.
Representative Experimental Data Summary
| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 3-oxoazetidine-1-carboxylate | LAH in dry THF, low temp | ~85-90 | Reduction of keto group to amino group |
| 2 | Ethyl 3-azidoazetidine-1-carboxylate | NaN3 in DMSO, 60 °C | 80-90 | Azide substitution |
| 3 | Ethyl 3-azidoazetidine-1-carboxylate | Pd/C, H2 atmosphere, room temp | 85-90 | Hydrogenolysis to amino derivative |
| 4 | Free amine (ethyl 3-aminoazetidine-1-carboxylate) | HCl in dioxane or HCl gas | Quantitative | Formation of hydrochloride salt |
| 5 | Boc-protected azetidinone derivatives | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2 | 90+ | Protection step |
| 6 | Boc deprotection | HCl in dioxane or acidic aqueous medium | Quantitative | Removal of Boc to yield free amine hydrochloride |
Research Findings and Optimization Notes
- Solvent choice : Dichloromethane, THF, and dioxane are common solvents, but greener alternatives are being explored due to environmental concerns.
- Temperature control : Low temperatures during reduction and substitution minimize side reactions.
- Catalyst use : Pd/C for hydrogenolysis is standard, with reaction times of 6–10 hours at mild temperatures (25–80 °C).
- Purification : Crystallization, extraction, and drying over sodium sulfate are typical purification steps.
- Yield considerations : Impurities can form during oxidation or substitution steps; careful control of stoichiometry and reaction time improves purity and yield.
Summary Table of Key Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reduction of 3-oxoester | Keto reduction with LAH or NaBH4 | Direct, high yield | Requires dry conditions, sensitive reagents |
| Azido intermediate hydrogenolysis | Azide substitution followed by Pd/C hydrogenation | High specificity, mild conditions | Use of azides requires safety precautions |
| Boc protection/deprotection | Protection of nitrogen, functional group transformations, acid deprotection | Improved selectivity, stability | Additional steps, reagents required |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group in ethyl 3-aminoazetidine-1-carboxylate hydrochloride participates in nucleophilic substitutions under mild conditions. For example:
Example Reaction :
this compound reacts with acyl chlorides or anhydrides to form N-acylated derivatives.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Acetic anhydride, DCM, RT | N-Acetyl-3-aminoazetidine ester | 85% |
Key Findings :
-
The hydrochloride salt requires neutralization (e.g., with TEA) to liberate the free amine before acylation .
-
Steric hindrance from the azetidine ring slows reaction kinetics compared to linear amines .
Coupling Reactions (Amide Bond Formation)
The compound is widely used in peptide coupling reactions. Carbodiimides like EDC/HOBt activate carboxyl groups for amide formation:
Example Protocol :
this compound was coupled with 3-trifluoromethylbenzoic acid using EDC/HOBt in DCM:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| EDC, HOBt, DCM | 20°C, 4 h | 3-Trifluoromethylbenzamide derivative | 80% |
Mechanistic Insight :
-
EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide .
-
The hydrochloride counterion necessitates stoichiometric base (e.g., TEA) for deprotonation .
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to yield carboxylic acid derivatives, crucial for further functionalization:
Example Reaction :
Hydrolysis with NaOH under reflux:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 2 N NaOH, RT, 12 h | 3-Aminoazetidine-1-carboxylic acid | 90% |
Notes :
-
Hydrolysis proceeds faster in polar protic solvents (e.g., H₂O/EtOH) .
-
The amino group remains protonated under basic conditions, preventing side reactions .
Salt Metathesis
The hydrochloride salt can be converted to other salts for improved solubility or stability:
Example :
Treatment with silver nitrate yields the nitrate salt:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| AgNO₃, H₂O, RT | Ethyl 3-aminoazetidine-1-carboxylate nitrate | 78% |
Applications :
Reductive Alkylation
The amino group undergoes reductive alkylation with aldehydes or ketones:
Example :
Reaction with formaldehyde and NaBH₃CN:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCHO, NaBH₃CN, MeOH | N-Methyl-3-aminoazetidine ester | 70% |
Optimization :
Cycloaddition Reactions
The azetidine ring participates in [3+2] cycloadditions with nitrones or azides:
Example :
Reaction with benzyl azide under Cu(I) catalysis:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| CuI, DIPEA, DCM | Triazole-fused azetidine derivative | 65% |
Limitations :
Comparative Reactivity Table
| Reaction Type | Typical Reagents | Yield Range | Selectivity |
|---|---|---|---|
| Acylation | Ac₂O, EDC/HOBt | 75–90% | High |
| Ester Hydrolysis | NaOH, H₂O/EtOH | 85–95% | Moderate |
| Reductive Alkylation | RCHO, NaBH₃CN | 60–75% | Low |
| Cycloaddition | R-N₃, Cu(I) | 50–70% | Variable |
Scientific Research Applications
Medicinal Chemistry
Bioactive Compound Development
Ethyl 3-aminoazetidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as bronchodilators and anti-inflammatory agents, contributing to the development of new therapeutic drugs for respiratory diseases . The structural features of azetidines, including their ring strain, make them suitable for creating libraries of compounds that can exhibit diverse biological activities .
Peptidomimetics
The compound's structure allows it to be utilized in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. These peptidomimetics can enhance the efficacy and stability of therapeutic agents by improving their pharmacokinetic properties .
Synthetic Methodologies
Catalytic Processes
this compound is employed as a ligand in various catalytic processes. Its application in reactions such as reductions, cycloadditions, and C–C bond forming reactions has shown promising results, facilitating the synthesis of complex organic molecules . The ability to utilize this compound in nucleophilic ring-opening or expansion reactions is particularly noteworthy, as it leads to the formation of highly substituted acyclic amines or expanded ring systems .
Synthesis of Derivatives
Recent studies have highlighted methods for synthesizing derivatives of this compound. For instance, hydrolysis of related azetidine derivatives has been reported to yield amino acids that are valuable in further chemical transformations . This versatility in synthesis underscores the compound's importance in organic chemistry.
Case Studies
Case Study: Bronchodilator Development
Research has demonstrated the efficacy of azetidine derivatives as bronchodilators. In a study involving various substituted azetidines, this compound was identified as a key precursor leading to compounds with significant bronchodilatory activity. The mechanism involved modulation of airway smooth muscle tone through specific receptor interactions .
Case Study: Anti-inflammatory Agents
Another significant application is in the development of anti-inflammatory drugs. Compounds derived from this compound have been tested for their ability to inhibit pro-inflammatory cytokines. This research indicates potential therapeutic pathways for treating inflammatory diseases, showcasing the compound's relevance in pharmacology .
Mechanism of Action
The mechanism of action of ethyl 3-aminoazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
Ring Size and Strain: Ethyl 3-aminoazetidine-1-carboxylate HCl contains a four-membered azetidine ring, which introduces significant ring strain compared to the six-membered cyclohexane derivative (CAS 2126161-22-4). This strain enhances reactivity in ring-opening and cross-coupling reactions . Cyclohexane derivatives (e.g., CAS 2126161-22-4) exhibit lower strain, making them more stable but less reactive in synthetic applications .
Ester Group Variations :
- Replacing the ethyl ester with a tert-butyl group (e.g., CAS 1210273-37-2) increases steric bulk and hydrophobicity, which can hinder solubility in polar solvents but improve stability in acidic conditions .
Amino Group Modifications: The aminomethyl-substituted azetidine (CAS 147621-21-4) provides an extended carbon chain, enabling diverse functionalization pathways compared to the primary amine in the target compound .
Reactivity Insights :
- Azetidine vs. Cyclohexane : The azetidine ring in the target compound undergoes rapid ring-opening under acidic or nucleophilic conditions , whereas cyclohexane derivatives require harsher conditions for functionalization .
- Salt Form Stability : Hydrochloride salts (e.g., CAS 1607274-65-6, 2126161-22-4) improve crystallinity and shelf life compared to free-base analogs, critical for industrial-scale manufacturing .
Physicochemical Property Trends
- Solubility: The hydrochloride salt of ethyl 3-aminoazetidine-1-carboxylate exhibits higher water solubility than its tert-butyl counterpart due to reduced steric hindrance .
- Thermal Stability: tert-Butyl esters (e.g., CAS 1210273-37-2) decompose at higher temperatures (~200°C) compared to ethyl esters (~150°C), as noted in thermal gravimetric analyses .
Biological Activity
Ethyl 3-aminoazetidine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from azetidine and features an amino group and a carboxylate moiety, which are crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 192.64 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, derivatives of azetidine have been shown to exhibit significant effects on neurotransmitter systems and cellular signaling pathways.
Key Mechanisms Include:
- Receptor Modulation: Compounds similar to ethyl 3-aminoazetidine have been identified as antagonists at serotonin receptors (5-HT3R and 5-HT6R), suggesting potential applications in treating mood disorders and obesity .
- Enzyme Inhibition: Some analogs have demonstrated inhibitory effects on enzymes involved in metabolic pathways, contributing to their pharmacological profiles .
Table 1: Biological Activity Summary
Case Study 1: Antagonist Properties
In a study examining the antagonist properties of various compounds, ethyl 3-aminoazetidine derivatives were shown to inhibit contraction induced by serotonin in guinea pig ileum preparations. The compounds demonstrated a dose-dependent inhibition, with effective concentrations ranging from 100 nM to 300 nM .
Case Study 2: Antiproliferative Effects
In vitro studies on cancer cell lines revealed that this compound exhibited significant antiproliferative effects. Specifically, it was found to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately , indicating a strong selective toxicity towards cancer cells compared to normal cells .
Research Findings
Recent research has highlighted the potential of azetidine derivatives, including this compound, in drug discovery. These compounds have been explored for their roles in:
Q & A
Q. What are the established synthetic routes for Ethyl 3-aminoazetidine-1-carboxylate hydrochloride, and what critical steps ensure high yield and purity?
- Methodological Answer : The synthesis typically involves:
- Boc Protection : Use tert-butyl 3-aminoazetidine-1-carboxylate as a precursor to protect the amine group during coupling reactions .
- Esterification : React the protected intermediate with ethyl chloroformate under anhydrous conditions.
- Deprotection and Salt Formation : Remove the Boc group using HCl/dioxane, followed by recrystallization in ethanol to isolate the hydrochloride salt .
Key purity checks include HPLC (≥95% purity) and NMR to confirm the absence of unreacted intermediates .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in DO or CDCl to verify structural integrity. Peaks for the azetidine ring (δ ~3.5–4.5 ppm) and ethyl ester (δ ~1.2–1.4 ppm) should align with computational predictions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 191.7) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in acetonitrile and refine data using SHELXL .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at –20°C to prevent hydrolysis of the ester group .
- Handling : Use moisture-free gloveboxes for reactions, as the hydrochloride salt is hygroscopic. Monitor for discoloration, which indicates degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in -NMR) for this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate with - COSY or HSQC NMR to assign ambiguous peaks. For example, azetidine ring protons may show complex splitting due to conformational rigidity .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) .
Q. What experimental factors influence the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Dependence : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions (pH < 3) typically accelerate ester hydrolysis .
- Thermal Stress : Heat samples to 60°C and analyze decomposition kinetics using Arrhenius plots. The hydrochloride salt may decompose via retro-aza-Michael pathways at elevated temperatures .
Q. How can reaction conditions be optimized for coupling Ethyl 3-aminoazetidine-1-carboxylate with bioactive moieties (e.g., peptides)?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables like solvent (DMF vs. THF), coupling agents (EDC/HCl vs. HATU), and reaction time (2–24 hours). Assess yield and purity via UPLC .
- In Situ Monitoring : Employ FTIR to track carbodiimide-mediated coupling (disappearance of –N=C=N– stretch at 2100 cm) .
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
